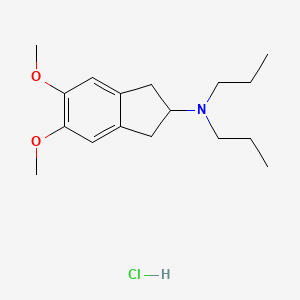

(5,6-Dimethoxyindan-2-yl)dipropylamine

説明

. この化合物は、さまざまな神経学的および行動学的プロセスに対する影響について研究されており、薬理学的研究において興味深い対象となっています。

準備方法

U-99194Aの合成には、コア構造である2,3-ジヒドロ-5,6-ジメトキシ-1H-インデン-2-アミンを調製することから始まるいくつかのステップが含まれます。 この化合物は、次にN,N-ジプロピル基を導入することにより修飾され、最終生成物が形成されます . 工業生産方法では、通常、温度、圧力、特定の触媒の使用など、反応条件を最適化して収率と純度を最大化します。

化学反応の分析

U-99194Aは、次のものを含むさまざまな化学反応を起こします。

酸化: この反応は、芳香環上のメトキシ基を変更する可能性があります。

還元: 還元反応は、窒素含有基に影響を与える可能性があります。

置換: 置換反応の一般的な試薬には、ハロゲンとアルキル化剤が含まれ、芳香環または窒素原子上の水素原子を置換する可能性があります.

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンの形成につながる可能性があり、一方、置換反応は、異なる官能基を持つさまざまな誘導体を生成する可能性があります。

科学研究アプリケーション

U-99194Aは、さまざまな分野におけるその応用について広く研究されています。

化学: これは、ドーパミン受容体拮抗薬を含む研究における参照化合物として使用されます。

生物学: 研究によると、U-99194Aは動物モデルにおけるドーパミン関連行動を調節することができ、神経学的プロセスを研究するのに役立ちます.

医学: この化合物は、統合失調症や薬物依存症など、ドーパミン調節不全に関連する状態の治療に潜在的な治療的応用があります.

科学的研究の応用

Pharmacological Research

U-99194A has been extensively studied for its effects on the dopaminergic system, particularly its interactions with dopamine receptors.

Dopamine Receptor Modulation

- Mechanism of Action : U-99194A selectively binds to dopamine D3 receptors, acting as an antagonist. This interaction alters neurotransmitter release and receptor activity, affecting various neurological pathways.

- Applications :

- Schizophrenia Treatment : Due to its dopaminergic modulation, U-99194A is being investigated for potential therapeutic applications in treating schizophrenia and other disorders related to dopamine dysregulation.

- Drug Addiction : The compound's ability to influence dopamine-related behaviors makes it a candidate for studying addiction mechanisms and developing new treatment strategies.

Behavioral Studies

U-99194A has been utilized in animal models to explore its effects on behavior related to dopamine signaling.

Research Findings

- Studies have demonstrated that administration of U-99194A can inhibit spontaneous motor activity and reduce hyperactivity induced by amphetamine in mice. This suggests its potential utility in understanding the behavioral aspects of dopaminergic dysfunctions .

Medicinal Chemistry

The synthesis of U-99194A is significant for developing new pharmacological agents targeting dopamine receptors.

Synthesis Process

The synthesis involves multiple steps starting from the preparation of the core indan structure, followed by modifications to introduce the dipropylamine group. This process has been refined to enhance yield and purity while minimizing environmental impact .

Case Studies and Research Insights

Several studies have documented the effects of U-99194A on neurological processes:

- Dopaminergic State Modulation : Research indicates that the action of dopamine D2 and D3 receptors can be modified by substances like morphine, which provides insights into the complex interactions within the dopaminergic system .

- Behavioral Impact Studies : Investigations into how U-99194A affects locomotor activity in animal models have provided valuable data on its potential therapeutic applications.

作用機序

U-99194Aは、ドーパミンD3受容体に選択的に結合し、その活性を阻害することによってその効果を発揮します。 この拮抗作用は、ドーパミンシグナル伝達に関与するさまざまな分子経路に影響を与え、神経伝達物質の放出と受容体活性の変化につながります . この化合物のドーパミン関連行動を調節する能力は、オートレセプターとシナプス後受容体の両方との相互作用に起因しています .

類似化合物との比較

U-99194Aは、ドーパミンD2受容体に対するドーパミンD3受容体に対する中程度の選択性でユニークです。類似の化合物には以下が含まれます。

7-OH-DPAT: U-99194Aとは異なる行動効果を持つドーパミンD3受容体アゴニスト.

GR-103,691: D3受容体よりもD2受容体に対する高い選好性を持つ、より選択的なD3受容体拮抗薬.

UH-232: 異なる薬理学的特性を持つ別のD3受容体拮抗薬.

これらの化合物は、ドーパミン受容体モジュレーターの多様性と、それらの選択性と有効性の異なる程度を強調しています。

生物活性

(5,6-Dimethoxyindan-2-yl)dipropylamine, also known as U-99194A, is a compound that has garnered significant interest in pharmacological research due to its interactions with the dopamine system. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C17H28ClNO2 and a molecular weight of 313.9 g/mol. Its unique indan structure features two methoxy groups at the 5 and 6 positions of the indan ring, along with dipropylamine substituents at the nitrogen atom. This structural configuration is crucial for its biological activity and receptor interactions.

Structural Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminoindane | Indane structure with amino substitution | Known for neuroprotective effects |

| 3,4-Methylenedioxyamphetamine | Methylenedioxy group on phenethylamine | Potent psychoactive properties |

| 5-Methoxy-N,N-dipropyltryptamine | Tryptamine structure with methoxy group | Acts primarily as a serotonin receptor agonist |

Dopaminergic Effects

Research indicates that this compound acts as a selective antagonist for the dopamine D3 receptor subtype. Its interaction with this receptor has been linked to various behavioral outcomes in animal models. For instance, studies have shown that administration of U-99194A can increase locomotor activity in mice at lower doses (5-10 mg/kg), whereas higher doses tend to reduce activity .

The compound's mechanism appears to involve antagonism of dopamine D3 receptors without significantly affecting dopamine release in critical areas such as the nucleus accumbens or striatum. This suggests that U-99194A may inhibit postsynaptic receptors involved in suppressing psychomotor activity rather than acting as a direct agonist .

Case Studies and Experimental Findings

- Motor Behavior Studies : In C57BL/6J mice, this compound was found to enhance locomotion and rearing behavior at lower doses while higher doses led to decreased motor activity .

- Emotional Behavior Assessment : In elevated plus-maze tests, the compound's effects on anxiety-like behaviors were evaluated. Results indicated that it could modulate emotional responses through its action on D3 receptors .

- Drug Sensitization Research : A study investigated the role of this compound in methamphetamine-induced sensitization. The findings suggested that chronic administration of this compound could lead to upregulation of D3 receptors, which plays a role in drug sensitization mechanisms .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Dopamine D3 Receptor Antagonism : High affinity for D3 receptors with minimal effect on D2 receptors.

- Impact on Locomotion : Dose-dependent effects on motor activity.

- Potential Therapeutic Applications : Investigated for conditions related to dopamine dysregulation such as schizophrenia and drug addiction.

特性

IUPAC Name |

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;/h11-12,15H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBUOXDBNWBGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934780 | |

| Record name | 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83598-46-3, 153570-58-2 | |

| Record name | 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83598-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6-dimethoxyindan-2-yl)dipropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083598463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-99194A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5A8B0V7P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。